3,5-Difluoro-3',4'-dimethylbenzophenone
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Overview
Description
3,5-Difluoro-3’,4’-dimethylbenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of two fluorine atoms and two methyl groups attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3,4-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
3,5-Difluorobenzoyl chloride+3,4-DimethylbenzeneAlCl33,5-Difluoro-3’,4’-dimethylbenzophenone
Industrial Production Methods: In an industrial setting, the production of 3,5-Difluoro-3’,4’-dimethylbenzophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Types of Reactions:
Oxidation: 3,5-Difluoro-3’,4’-dimethylbenzophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones with different functional groups.
Scientific Research Applications
3,5-Difluoro-3’,4’-dimethylbenzophenone is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Employed in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-3’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and carbonyl group play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4,4’-Difluorobenzophenone
- 3,4-Difluorobenzophenone
- 3,5-Difluorobenzaldehyde
Comparison: 3,5-Difluoro-3’,4’-dimethylbenzophenone is unique due to the presence of both fluorine and methyl groups, which influence its chemical reactivity and physical properties. Compared to 4,4’-Difluorobenzophenone, it has additional methyl groups that can affect its solubility and interaction with other molecules. Similarly, the position of fluorine atoms in 3,4-Difluorobenzophenone and 3,5-Difluorobenzaldehyde can lead to different reactivity patterns and applications .
Properties
IUPAC Name |
(3,5-difluorophenyl)-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-9-3-4-11(5-10(9)2)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQQHDNCOWFGPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374251 |
Source
|
Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-21-8 |
Source
|
Record name | (3,5-Difluorophenyl)(3,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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